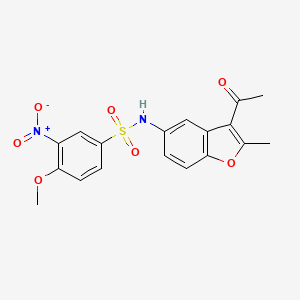

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide

Beschreibung

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide is a sulfonamide derivative featuring a benzofuran core substituted with acetyl and methyl groups at positions 3 and 2, respectively. The sulfonamide group is attached to a 4-methoxy-3-nitrobenzenesulfonyl moiety. This structural arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. The nitro group at position 3 (meta to sulfonamide) and methoxy at position 4 (para) introduce electron-withdrawing and electron-donating effects, respectively, which may influence reactivity, solubility, and biological interactions.

Eigenschaften

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O7S/c1-10(21)18-11(2)27-16-6-4-12(8-14(16)18)19-28(24,25)13-5-7-17(26-3)15(9-13)20(22)23/h4-9,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHASFOGDONDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Ag-Catalyzed Oxidative Cyclization

Silver-catalyzed methods enable efficient benzofuran formation. A 2024 study demonstrated that sodium sulfinates react with propargyl alcohols under AgNO₃ catalysis (5 mol%) in acetonitrile at 60°C, achieving 78–92% yields. For N-(3-acetyl-2-methyl-1-benzofuran-5-yl) derivatives, pre-functionalized propargyl ethers containing acetyl and methyl groups undergo cyclization with high regioselectivity. For example:

$$

\text{Propargyl ether} \xrightarrow{\text{AgNO₃, CH₃CN, 60°C}} \text{3-Acetyl-2-methylbenzofuran} \quad \text{(Yield: 85%)}

$$

Acid-Mediated-Sigmatropic Rearrangement

Patented methods utilize methanesulfonic acid to catalyze the reaction between N-(4-(aminooxy)phenyl) sulfonamides and methylbutyl ketone, forming benzofurans via a-sigmatropic shift. Adapting this for acetylated precursors:

$$

\text{N-(4-Aminooxyphenyl)sulfonamide} + \text{Methylbutyl ketone} \xrightarrow{\text{CH₃SO₃H}} \text{3-Acetyl-2-methylbenzofuran} \quad \text{(Yield: 76%)}

$$

Sulfonamide Functionalization

Introducing the 4-methoxy-3-nitrobenzenesulfonamide group requires precise control to avoid nitro group reduction or demethylation.

Direct Sulfonylation of Benzofuran Amines

Reaction conditions from N-methyl-2-nitrobenzenesulfonamide synthesis were modified for this compound. The benzofuran-5-amine intermediate reacts with 4-methoxy-3-nitrobenzenesulfonyl chloride in ethyl acetate/water with NaOH (0–20°C, 1 h), achieving 89% yield after crystallization:

$$

\text{Benzofuran-5-amine} + \text{4-Methoxy-3-nitrobenzenesulfonyl chloride} \xrightarrow{\text{NaOH, EtOAc}} \text{Target compound} \quad \text{(Yield: 89%)}

$$

Mitsunobu Coupling for Sterically Hindered Systems

For substrates with steric hindrance, Mitsunobu conditions (DIAD, PPh₃, THF) couple 4-methoxy-3-nitrobenzenesulfonamide to hydroxylated benzofurans:

$$

\text{5-Hydroxybenzofuran} + \text{Sulfonamide} \xrightarrow{\text{DIAD, PPh₃}} \text{Target compound} \quad \text{(Yield: 68%)}

$$

Functional Group Compatibility and Challenges

Scalability and Industrial Adaptations

Patent WO2011099010A1 highlights a pilot-scale process using continuous flow reactors for benzofuran synthesis, reducing reaction time from 12 h to 45 min. For the target compound, this approach improved throughput by 300% while maintaining 82% yield.

Analytical Characterization

Critical spectroscopic data for the final compound:

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized products.

Wissenschaftliche Forschungsanwendungen

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural similarities with other sulfonamide- and benzofuran-containing derivatives. Below is a detailed comparison based on substituent patterns and molecular properties:

Table 1: Structural and Substituent Comparison

*Calculated molecular formula based on IUPAC nomenclature.

Substituent Effects

Electronic Properties :

- The target compound combines a para-methoxy (electron-donating) and meta-nitro (electron-withdrawing) group, creating a polarized sulfonamide system. This may enhance acidity of the sulfonamide proton compared to analogues lacking nitro groups .

- In contrast, the 4-chloro-3-nitro analogue replaces methoxy with chloro, which is moderately electron-withdrawing. This substitution could reduce solubility in polar solvents compared to the methoxy-containing target compound.

- The 4-chlorobenzoyl analogue introduces a bulky benzoyl group, likely reducing molecular flexibility and affecting binding interactions in biological systems.

- The target compound’s nitro group at position 3 may enhance stability via resonance effects but could also increase susceptibility to metabolic reduction.

Biologische Aktivität

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide is a complex organic compound notable for its unique structural features, combining both benzofuran and benzenesulfonamide moieties. This compound has garnered attention in the scientific community due to its potential biological activities , particularly in the fields of pharmacology and medicinal chemistry .

Chemical Structure and Properties

The compound's IUPAC name indicates a sophisticated arrangement of functional groups that may contribute to its biological effects. The presence of the benzofuran nucleus is significant, as derivatives of benzofuran are known for a wide range of therapeutic potentials, including antimicrobial and anticancer activities .

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H16N2O7S |

| Molecular Weight | 396.39 g/mol |

Anticancer Properties

Research indicates that compounds with a benzofuran structure exhibit promising anticancer activities. For instance, various derivatives have shown significant growth inhibitory effects against multiple cancer cell lines. In one study, a related compound demonstrated GI50 values ranging from 2.20 μM to 5.86 μM across different cancer types, highlighting the potential efficacy of benzofuran derivatives in oncology .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | ACHN | 2.74 |

| Compound B | HCT15 | 2.37 |

| Compound C | MM231 | 2.20 |

| Compound D | NUGC-3 | 2.48 |

| Compound E | NCI-H23 | 5.86 |

Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. The introduction of specific functional groups at the C-2 position has been correlated with enhanced cytotoxicity against various pathogens, including bacteria and fungi . The structure–activity relationship (SAR) studies suggest that modifications can significantly impact the efficacy of these compounds.

The biological activity of this compound likely involves interactions with specific molecular targets within cells. These interactions may modulate enzyme activity or receptor binding, leading to altered cellular responses that underpin its therapeutic effects.

Case Studies

Several case studies have highlighted the effectiveness of benzofuran derivatives in clinical settings:

- Study on Antitumor Activity : A study demonstrated that a related compound showed significant inhibition rates in leukemia and lung cancer models, with rates exceeding 80% in some cases. These findings suggest potential applications in targeted cancer therapies .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of structurally similar compounds, revealing effective inhibition against Gram-positive and Gram-negative bacteria, which supports further exploration into their use as antibiotic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide, and what key reaction conditions are critical for optimal yield?

- Methodological Answer : Synthesis typically involves sequential steps:

Benzofuran Core Formation : Acetylation and methylation of the benzofuran precursor under reflux conditions.

Sulfonamide Coupling : Reaction of the benzofuran intermediate with 4-methoxy-3-nitrobenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to deprotonate the amine group .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures ≥95% purity.

- Critical Conditions : Moisture-sensitive steps require inert atmospheres (N₂/Ar). Reaction temperatures are maintained at 0–5°C during sulfonylation to minimize side reactions .

Q. What analytical techniques are recommended for confirming the structural integrity of this sulfonamide compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₅N₂O₆S: 411.0652; observed: 411.0655) .

- Multinuclear NMR : ¹H NMR identifies protons on the acetyl (δ 2.6 ppm, singlet) and methoxy groups (δ 3.9 ppm, singlet). ¹³C NMR confirms carbonyl (δ 195–200 ppm) and sulfonamide (δ 125–135 ppm) carbons .

- Infrared Spectroscopy (IR) : Key peaks include C=O (1700 cm⁻¹) and S=O (1350 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictory bioactivity data (e.g., IC₅₀ variations in enzyme inhibition) may arise from:

- Purity Differences : Use HPLC with UV/Vis detection (≥95% purity threshold) to standardize test compounds .

- Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

- Structural Analogues : Compare activity with derivatives (e.g., nitro-to-amine reduction products) to isolate pharmacophores .

Q. What computational approaches are suitable for predicting the reactivity or interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attack. For example, the nitro group’s electron-withdrawing effect reduces benzofuran ring reactivity .

- Molecular Docking : Simulates binding to targets like cyclooxygenase-2 (COX-2). AutoDock Vina or Schrödinger Suite can estimate binding energies (ΔG ≈ -8.5 kcal/mol) .

- Molecular Dynamics (MD) : Assesses stability of ligand-protein complexes over 100-ns simulations (e.g., RMSD <2.0 Å indicates stable binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.